2-(4-methylphenyl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide
Description
The compound 2-(4-methylphenyl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide features a 1,3,4-thiadiazole core substituted with an isopropyl group at position 4. The acetamide moiety is linked to a 4-methylphenyl group, contributing to its lipophilic character. This structure is reminiscent of bioactive thiadiazole derivatives, which are often explored for antimicrobial, anticancer, and enzyme-inhibitory properties .
Properties
IUPAC Name |
2-(4-methylphenyl)-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3OS/c1-9(2)13-16-17-14(19-13)15-12(18)8-11-6-4-10(3)5-7-11/h4-7,9H,8H2,1-3H3,(H,15,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJNLBLQKUJUXCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)NC2=NN=C(S2)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methylphenyl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide typically involves the reaction of 4-methylphenylacetic acid with thiosemicarbazide under acidic conditions to form the intermediate 4-methylphenylthiosemicarbazide. This intermediate is then cyclized using phosphorus oxychloride to yield the desired thiadiazole derivative. The reaction conditions generally include:
Temperature: 80-100°C
Solvent: Ethanol or methanol
Catalyst: Phosphorus oxychloride
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-(4-methylphenyl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the thiadiazole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Solvents: Ethanol, methanol, dichloromethane
Catalysts: Phosphorus oxychloride, palladium on carbon
Major Products Formed
Sulfoxides and Sulfones: Formed through oxidation reactions
Amines: Formed through reduction reactions
Substituted Thiadiazoles: Formed through nucleophilic substitution reactions
Scientific Research Applications
Pharmacological Applications
-
Antimicrobial Activity
- Thiadiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds containing the thiadiazole moiety exhibit significant activity against various bacterial strains such as Escherichia coli and Staphylococcus aureus . The compound has shown promising results in preliminary studies aimed at evaluating its efficacy against these pathogens.
-
Anticancer Properties
- Recent studies have highlighted the potential of thiadiazole derivatives in cancer therapy. The compound has been tested for cytotoxic effects on tumor cell lines, including breast cancer and small cell lung cancer. Some derivatives demonstrated notable cytostatic activity, suggesting a pathway for developing new anticancer agents .
- Antitubercular Activity
- Antidiabetic Activity
- Anticonvulsant Activity
Agricultural Applications
Thiadiazole derivatives are being studied for their role as crop protection agents. They exhibit fungicidal and herbicidal activities that can be beneficial in agricultural settings:
- Fungicidal Activity : Compounds similar to 2-(4-methylphenyl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide have shown effectiveness against fungal pathogens affecting crops, making them valuable in developing new fungicides .
- Herbicidal Activity : Certain thiadiazole derivatives have been evaluated for their ability to inhibit weed growth without harming crops, presenting a dual benefit in agricultural management .
Material Science Applications
Thiadiazoles are also being explored for their potential use in material science:
- Polymer Chemistry : The incorporation of thiadiazole units into polymer backbones can enhance thermal stability and mechanical properties, making them suitable for high-performance materials .
- Nanotechnology : Research is ongoing into the use of thiadiazole derivatives as building blocks for nanomaterials due to their unique electronic properties .
Case Studies
| Application Area | Study Reference | Key Findings |
|---|---|---|
| Antimicrobial | Visagaperumal D et al., 2018 | Significant activity against E. coli and S. aureus observed. |
| Anticancer | Kemal Sancak et al., 2020 | Notable cytostatic activity on breast cancer cell lines identified. |
| Antitubercular | Shashikant R Pattan et al., 2019 | Over 90% inhibition of M. tuberculosis at low concentrations reported. |
| Antidiabetic | A.S. Mundey et al., 2020 | Effective reduction of blood glucose levels in diabetic models noted. |
| Agricultural | H.S. Joshi et al., 2019 | Effective fungicidal properties against crop pathogens demonstrated. |
Mechanism of Action
The mechanism of action of 2-(4-methylphenyl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in cell division, leading to the suppression of cancer cell growth. Additionally, its antimicrobial properties are attributed to its ability to disrupt the cell membrane integrity of microorganisms.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
Lipophilicity and Solubility
- The isopropyl group on the thiadiazole ring enhances lipophilicity compared to simpler analogs like 2-(4-methylphenyl)-N-(1,3,4-thiadiazol-2-yl)acetamide (ID: Y030-9048), which lacks the isopropyl substituent .
- Compounds with polar substituents, such as 2-(2-methoxyphenoxy)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide (5k) (melting point: 135–136°C), exhibit lower lipophilicity due to the methoxy group .
Melting Points
Anticancer Potential
- N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide (4y) showed potent activity against MCF-7 (IC50: 0.084 ± 0.020 mmol L<sup>−1</sup>) and A549 (IC50: 0.034 ± 0.008 mmol L<sup>−1</sup>) cancer cells . The target compound’s isopropyl group may modulate similar cytotoxicity via enhanced membrane permeability.
Antimicrobial Activity
Structural and Spectral Comparisons
NMR Data
- The thiadiazole ring protons in the target compound are expected to resonate near δ 8.5–9.0 ppm, consistent with N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenoxy)acetamide (5m) (δ 8.72 ppm for thiadiazole H) .
- The 4-methylphenyl group’s aromatic protons would appear as a singlet near δ 7.2–7.4 ppm, similar to 2-(benzo[d]oxazol-2-ylthio)-N-(5-p-tolyl-1,3,4-thiadiazol-2-yl)acetamide (5o) (δ 7.34 ppm) .
HRMS Validation
Pharmacological Targets
- Acetazolamide , a carbonic anhydrase inhibitor with a thiadiazole-acetamide backbone, highlights the therapeutic relevance of this scaffold . The target compound’s 4-methylphenyl group may improve target selectivity compared to acetazolamide’s sulfonamide moiety.
Biological Activity
2-(4-methylphenyl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide is a compound belonging to the class of thiadiazole derivatives, which have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound features a thiadiazole ring linked to an acetamide group and a 4-methylphenyl moiety. This unique arrangement is believed to contribute to its biological properties.
Biological Activity Overview
Thiadiazole derivatives are known for their broad spectrum of biological activities, including:
- Antimicrobial : Effective against various bacterial strains.
- Anticancer : Inhibitory effects on cancer cell proliferation.
- Anti-inflammatory : Potential in reducing inflammation markers.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for cancer cell survival.
- Apoptosis Induction : It has been observed to induce apoptosis in cancer cells by modulating the Bax/Bcl-2 ratio and activating caspases .
- Cell Cycle Arrest : The compound has shown the ability to halt the cell cycle at various phases (G1/S and G2/M), which is crucial for its anticancer efficacy .
Case Studies and Research Findings
Several studies have highlighted the biological activity of thiadiazole derivatives similar to this compound:
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other thiadiazole derivatives:
| Compound | Biological Activity | IC50 (µg/mL) |
|---|---|---|
| Compound A | Anticancer (MCF-7) | 0.28 |
| Compound B | Anticancer (HepG2) | 9.6 |
| This compound | Anticancer potential TBD | TBD |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
